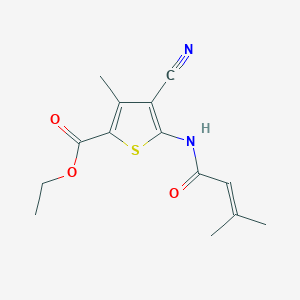
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate, also known as CMET, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMET is a thiophene derivative that has been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate involves the inhibition of the NF-κB pathway, which is a key pathway in regulating inflammation and cancer. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. Furthermore, Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in lab experiments is its low toxicity. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in lab experiments is its low solubility in water. This can make it difficult to administer Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate to cells in lab experiments.
Orientations Futures
There are several future directions for the research of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. One future direction is the development of more efficient synthesis methods for Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. Another future direction is the investigation of the potential therapeutic applications of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in other diseases such as autoimmune diseases and neurodegenerative diseases. Furthermore, the investigation of the combination of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate with other compounds for enhanced therapeutic effects is another future direction for research.
Méthodes De Synthèse
The synthesis of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate involves a three-step process. The first step involves the reaction of 3-methylbut-2-enoyl chloride with thiophene-2-carboxylic acid to form 3-methylbut-2-enoylthiophene-2-carboxylic acid. The second step involves the reaction of the acid with ethyl cyanoacetate to form ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. The final step involves the purification of the compound using column chromatography.
Applications De Recherche Scientifique
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has shown potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to inhibit the growth of tumor cells in animal models.
Propriétés
Nom du produit |
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate |
|---|---|
Formule moléculaire |
C14H16N2O3S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-5-19-14(18)12-9(4)10(7-15)13(20-12)16-11(17)6-8(2)3/h6H,5H2,1-4H3,(H,16,17) |
Clé InChI |
RIVFHMPZEBPHBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=C(C)C)C#N)C |
SMILES canonique |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=C(C)C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254890.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)